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molecular formula C9H7N3O3 B8506499 3-carbamoyl-1H-indazole-5-carboxylic acid

3-carbamoyl-1H-indazole-5-carboxylic acid

Cat. No. B8506499
M. Wt: 205.17 g/mol
InChI Key: NWMDDFOCGJAESH-UHFFFAOYSA-N
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Patent
US08859773B2

Procedure details

A suspension of methyl 3-cyano-1H-indazole-5-carboxylate (50.0 g, 249 mmol) in methanol (1 L) was cooled to 10° C. A solution of urea hydrogen peroxide (241 g, 2.49 mol) in sodium hydroxide (1 L of 2.5 N) and water (100 mL) was added dropwise, maintaining an internal temperature below 25° C. When the addition was complete, the ice bath was removed and the reaction was allowed to stir at room temperature for 16 hours. A small amount of unreacted starting material was observed by HPLC. The reaction was cooled to 15° C. and additional urea hydrogen peroxide (50 g) was added portionwise. Vigorous bubbling was noted. The reaction was allowed to stir for another 2 hours. The crude reaction was filtered to remove the solids present and the filtrate was concentrated to remove the methanol. The remaining solution was cooled in an ice bath and 6 N hydrochloric acid (420 mL) was added dropwise to adjust the pH to 4. The solution was stirred for 20 minutes and the resulting tan solid was collected by filtration and dried to give 57.2 g of crude product. To the crude was added acetonitrile (700 mL) and dichloromethane (700 mL) and the mixture was stirred at room temperature for 1 hour. The solid was collected by filtration, washed with 1:1 acetonitrile:dichloromethane (400 mL) and dried to give the title compound (39.5 g, 77%) as a tan solid. +ESI (M+H) 206.1; 1H NMR (400 MHz, DMSO-d6, δ): 13.81 (s, 1H), 12.85 (br. s., 1H), 8.82 (d, J=0.8 Hz, 1H), 7.93 (dd, J=8.8, 1.6 Hz, 1H), 7.79-7.85 (m, 1H), 7.64 (d, J=8.6 Hz, 1H), 7.44 (s, 1H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
241 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Three
Quantity
700 mL
Type
reactant
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:12]([O:14]C)=[O:13])[CH:10]=2)[NH:5][N:4]=1)#[N:2].OO.NC(N)=[O:20].C(#N)C.ClCCl>CO.[OH-].[Na+].O>[C:1]([C:3]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:12]([OH:14])=[O:13])[CH:10]=2)[NH:5][N:4]=1)(=[O:20])[NH2:2] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(#N)C1=NNC2=CC=C(C=C12)C(=O)OC
Name
Quantity
1 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
241 g
Type
reactant
Smiles
OO.NC(=O)N
Name
Quantity
1 L
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
700 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
700 mL
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
to stir at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining an internal temperature below 25° C
ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 15° C.
ADDITION
Type
ADDITION
Details
additional urea hydrogen peroxide (50 g) was added portionwise
CUSTOM
Type
CUSTOM
Details
Vigorous bubbling
STIRRING
Type
STIRRING
Details
to stir for another 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The crude reaction
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
to remove the solids present
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to remove the methanol
TEMPERATURE
Type
TEMPERATURE
Details
The remaining solution was cooled in an ice bath
ADDITION
Type
ADDITION
Details
6 N hydrochloric acid (420 mL) was added dropwise
STIRRING
Type
STIRRING
Details
The solution was stirred for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
the resulting tan solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 57.2 g of crude product
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with 1:1 acetonitrile
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dichloromethane (400 mL) and dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(N)(=O)C1=NNC2=CC=C(C=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 39.5 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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